1-(2-Phenylethyl)indole-3-carboxylic acid
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Overview
Description
1-(2-Phenylethyl)indole-3-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs
Preparation Methods
The synthesis of 1-(2-Phenylethyl)indole-3-carboxylic acid typically involves several steps, starting from readily available precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(2-Phenylethyl)indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can have different biological activities and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Phenylethyl)indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(2-phenylethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C17H15NO2/c19-17(20)15-12-18(16-9-5-4-8-14(15)16)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,20) |
InChI Key |
RKBLOTFZOANEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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